Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Übersicht

Beschreibung

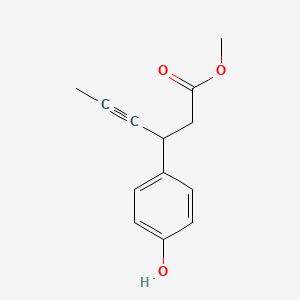

Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is an organic compound with the molecular formula C13H14O3 It is characterized by the presence of a hydroxyphenyl group attached to a hex-4-ynoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 3-(4-hydroxyphenyl)hex-4-ynoate can be synthesized through the esterification of 3-(4-hydroxyphenyl)hex-4-ynoic acid with methanol in the presence of an acid catalyst such as methanesulfonic acid. The reaction is typically carried out at a temperature of 65°C for 2 hours. The product is then extracted using ethyl acetate and purified by washing with water and brine, followed by drying over anhydrous sodium sulfate and removal of the solvent under reduced pressure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to the laboratory synthesis, with optimizations for yield and purity.

Types of Reactions:

Oxidation: The hydroxyphenyl group

Biologische Aktivität

Methyl 3-(4-hydroxyphenyl)hex-4-ynoate, a compound featuring a hexynoic acid backbone with a hydroxyphenyl substituent, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications based on current research findings.

Synthesis Methods:

The synthesis of this compound typically involves the esterification of 3-(4-hydroxyphenyl)hex-4-ynoic acid with methanol in the presence of an acid catalyst. The reaction is performed at approximately 65°C for two hours, followed by extraction and purification steps to yield the final product.

Chemical Structure:

The structural formula can be represented as follows:

This compound is characterized by its alkyne functional group and a hydroxyphenyl moiety, which contribute to its unique reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study by Mukovoz et al. (2017) demonstrated that derivatives of this compound showed promise in developing new antimicrobial agents, particularly against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Antioxidant Activity

The antioxidant properties of this compound have been explored extensively. Its ability to scavenge free radicals can protect cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders . This activity is likely due to the hydroxy group’s capacity to donate electrons.

GPR40 Agonism

This compound has been identified as a GPR40 (G-protein coupled receptor 40) agonist. Activation of GPR40 is associated with enhanced insulin secretion and improved glucose metabolism, making this compound a candidate for therapeutic applications in type 2 diabetes management . In vivo studies have shown promising pharmacokinetic profiles, including good oral absorption and bioavailability .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Covalent Bonding: The alkyne group may participate in covalent bonding with nucleophilic residues in proteins, leading to functional modifications.

- Signal Transduction Modulation: By interacting with specific receptors like GPR40, the compound can influence various signaling pathways involved in metabolism and inflammation.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(4-Hydroxyphenyl)hex-4-ynoic acid | Lacks methyl ester; direct carboxylic acid | May have different solubility and reactivity profiles |

| Methyl 3-(4-hydroxyphenyl)propionate | Shorter carbon chain; propionic acid derivative | Different metabolic pathways due to shorter alkyl chain |

| (R)-3-(4-hydroxyphenyl)butyric acid | Shorter carbon chain; butyric acid derivative | Potentially different biological effects due to chain length |

Case Studies

- Antimicrobial Efficacy Study: In a study evaluating the antimicrobial efficacy of various derivatives, this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections.

- Diabetes Management Research: A clinical study focusing on GPR40 agonists highlighted that compounds similar to this compound could improve glycemic control in patients with type 2 diabetes by enhancing insulin secretion and sensitivity .

Eigenschaften

IUPAC Name |

methyl 3-(4-hydroxyphenyl)hex-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENPHURJTUUUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)OC)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.